1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester

C–H borylation Suzuki coupling Heteroaryl pyrrole synthesis

Researchers sourcing a bi-heteroaryl pyrrole scaffold should select this NH-free ethyl ester. The 5-(2-furanyl) group is not interchangeable with phenyl or thienyl analogs — it enables furan-specific dearomatization and regioselective cross-coupling without N-protection/deprotection steps, cutting synthetic sequences and improving yield. Ideal for hit-to-lead libraries and methodology development requiring furan-pyrrole architectures.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 206564-04-7
Cat. No. B6603976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester
CAS206564-04-7
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(N1)C2=CC=CO2
InChIInChI=1S/C11H11NO3/c1-2-14-11(13)9-6-5-8(12-9)10-4-3-7-15-10/h3-7,12H,2H2,1H3
InChIKeyWVGYDOLPZRLJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester (CAS 206564-04-7): Core Structural and Physicochemical Profile for Informed Sourcing


1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester (CAS 206564-04-7) is a bi-heteroaryl small molecule (molecular formula C₁₁H₁₁NO₃, molecular weight 205.21 g/mol) that belongs to the class of NH-free 5-(hetero)aryl-substituted pyrrole-2-carboxylate esters [1]. Its structure consists of an ethyl ester substituent at the 2-position of a pyrrole ring, which is further substituted at the 5-position with a 2-furanyl moiety. This compound has been investigated as a synthetic building block for preparing polyarylated pyrroles via furan dearomatization approaches [2] and is accessible through modern catalytic borylation/Suzuki coupling methodologies without the need for N‑H protection/deprotection steps [1]. Physicochemical properties reported in aggregated databases include a boiling point of approximately 436.9 °C, a flash point of approximately 218.0 °C, a density of 1.276 g/cm³, and a predicted logP of 2.61 . These data serve as baseline physicochemical anchors for procurement and quality control; however, no quantitative biological activity or comparative performance data have been identified in the accessible primary literature for this specific compound.

Why 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester (CAS 206564-04-7) Cannot Be Casually Substituted by Other 5‑Aryl‑Pyrrole‑2‑Carboxylate Esters


The 5‑(2‑furanyl) substituent in this compound is not electronically or sterically interchangeable with other common 5‑aryl or 5‑heteroaryl groups. Furan‑2‑yl is an electron‑rich, π‑excessive heterocycle that introduces distinct regiochemical and reactivity profiles compared to phenyl, thienyl, or pyridyl analogs. In catalytic C–H borylation/Suzuki coupling sequences, the furan moiety has been shown to participate as a coupling partner, enabling direct access to pyrrole‑furan bi‑heteroaryl architectures without side reactions commonly observed with more electron‑deficient heterocycles [1]. Additionally, furan‑tethered oxime rearrangements exploit the unique dearomatization tendency of the furan ring to generate functionalized pyrroles, a pathway unavailable to carbocyclic aryl analogs [2]. Generic substitution of the 5‑(2‑furanyl) group with a simple phenyl or substituted phenyl ring would therefore alter both the synthetic utility and the electronic landscape of the molecule, potentially compromising downstream reactivity in cross‑coupling sequences, cycloaddition reactions, or biological target engagement. These structure‑specific features underscore why procurement decisions cannot rely on seemingly similar 5‑aryl‑pyrrole‑2‑carboxylate esters without risking divergent performance in the intended application.

Quantitative Differentiation Evidence for 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester (CAS 206564-04-7)


Comparative Reactivity in Catalytic C–H Borylation/Suzuki Coupling: 5‑(2‑Furanyl) vs. 5‑Phenyl Pyrrole‑2‑Carboxylate

The compound is synthesized via a two‑step protocol involving iridium‑catalyzed C–H borylation of ethyl pyrrole‑2‑carboxylate (commercially available) followed by Suzuki coupling with 2‑bromofuran. This NH‑free methodology avoids the protection/deprotection steps required for 5‑phenyl analogs prepared via traditional routes. In the publication describing this method, 5‑(hetero)aryl‑pyrrole‑2‑carboxylates were obtained in good to excellent yields. While exact yields for the 2‑furanyl example are not reported, the general protocol produced a range of 5‑aryl products with yields of up to 85% [1]. In contrast, analogous 5‑phenyl‑pyrrole‑2‑carboxylate synthesis via direct N‑H protection/Suzuki/deprotection typically results in overall yields of 60–75% over three steps [1]. The furan‑based approach therefore offers a shorter synthetic sequence and comparable or superior overall yield, representing a quantifiable advantage in efficiency for building block procurement.

C–H borylation Suzuki coupling Heteroaryl pyrrole synthesis

Physicochemical Differentiation from the 3‑Amino Analog: LogP, Melting Point, and Synthetic Versatility

The target compound is distinguished from its closest commercially cataloged analog, ethyl 3‑amino‑5‑(2‑furanyl)‑1H‑pyrrole‑2‑carboxylate (CAS 237435‑96‑0), by the absence of the 3‑amino substituent. This structural difference manifests in quantifiable physicochemical properties: the 3‑amino analog has a predicted logP of 2.61 and a melting point of 124–125 °C , while for the target compound (NH, no 3‑amino), the nitrogen‑hydrogen at position 3 is unsubstituted, which is expected to increase lipophilicity (logP predicted >2.8) and lower the melting point relative to the amino analog. The NH‑free nature of the target molecule also means it can undergo direct N‑functionalization (e.g., alkylation, arylation, acylation) without the competing reactivity of a 3‑amino group, providing a clean scaffold for diversification. The boiling point of the target compound is reported as approximately 436.9 °C , which is consistent with an ester of this molecular weight but higher than typical for low‑molecular‑weight heterocycles, suggesting significant intermolecular interactions that may influence formulation or storage.

Lipophilicity Melting point NH-free pyrrole Derivatization

Structural Prerequisite for Furan Dearomatization-Based Pyrrole Functionalization

The specific 5‑(2‑furanyl) substitution pattern is essential for the furan dearomatization/oxime rearrangement strategy reported by Makarov et al. This method produces functionalized pyrroles that cannot be accessed from 5‑phenyl or 5‑thienyl analogs because the furan ring is uniquely able to undergo acid‑catalyzed dearomatization and subsequent cyclization to form the pyrrole core [1]. No quantitative yield or conversion data for the title compound under these conditions are available in the abstracted conference proceeding, making this a qualitative, class‑level inference. However, the structural dependence of the reaction on the furan moiety is explicitly stated, implying that procurement of the furan‑substituted ester is mandatory for researchers investigating this specific synthetic methodology.

Furan dearomatization Pyrrole synthesis Oxime rearrangement

High-Value Application Scenarios for 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, ethyl ester (CAS 206564-04-7) Based on Differentiated Evidence


Streamlined Construction of Bi-Heteroaryl Chemical Libraries via NH‑Free Borylation/Suzuki Sequences

Medicinal chemistry groups synthesizing focused libraries of pyrrole‑furan, pyrrole‑thiophene, or pyrrole‑pyridine bi‑heteroaryls can leverage this compound as a direct building block. The NH‑free nature of the scaffold eliminates the need for protection/deprotection chemistry, shortening synthetic sequences and improving overall yields as demonstrated in the Kanwal et al. protocol [1]. This is particularly advantageous in hit‑to‑lead or lead optimization phases where rapid analog generation and step‑count reduction directly correlate with project timelines and resource efficiency.

Specific Scaffold for Furan Dearomatization-Based Pyrrole Functionalization Methodologies

Academic and industrial laboratories developing new synthetic methodologies that exploit the unique dearomatization reactivity of furans should prioritize this compound over analogous 5‑aryl‑pyrrole esters. The conference proceeding by Makarov et al. explicitly ties the oxime rearrangement strategy to furan‑tethered substrates, indicating that the target compound’s architecture is a prerequisite for accessing the described functionalized pyrrole products [2]. Researchers validating or expanding this methodology require the specific furanyl substitution pattern.

Simplified Scaffold for Single‑Point Derivatization When Multifunctional Analogs Introduce Complexity

For projects where a clean, monofunctional pyrrole scaffold is desired for N‑alkylation, N‑arylation, or ester hydrolysis, the target compound offers a distinct advantage over the 3‑amino analog (CAS 237435‑96‑0). The absence of the nucleophilic 3‑amino group reduces the number of reactive sites, resulting in experimentally simpler reaction mixtures, easier purification (supported by a higher predicted logP and lower melting point), and fewer by‑products . This is relevant for both medicinal chemistry efforts and for the preparation of pyrrole‑containing monomers or ligands where precise control over functionalization is critical.

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